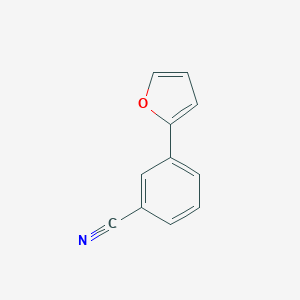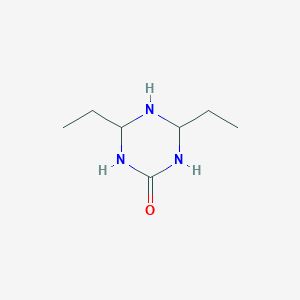![molecular formula C7H6N2O3S B044346 Furo[2,3-b]pyridine-2-sulfonamide CAS No. 122534-86-5](/img/structure/B44346.png)
Furo[2,3-b]pyridine-2-sulfonamide
Vue d'ensemble
Description
Furo[2,3-b]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of furo[2,3-b]pyridine-2-sulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the cell. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Furo[2,3-b]pyridine-2-sulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, furo[2,3-b]pyridine-2-sulfonamide has been shown to inhibit the replication of HIV and HSV in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of furo[2,3-b]pyridine-2-sulfonamide is its broad range of biological activities, which makes it a promising compound for the development of new therapeutics. Additionally, its relatively simple synthesis method and high yield make it an attractive target for medicinal chemistry research. However, one of the limitations of furo[2,3-b]pyridine-2-sulfonamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving furo[2,3-b]pyridine-2-sulfonamide. One area of interest is the development of new anti-inflammatory and anti-tumor therapeutics based on this compound. Additionally, there is a need for further investigation into the mechanism of action of furo[2,3-b]pyridine-2-sulfonamide and its potential targets in the cell. Finally, there is a need for further exploration of the anti-viral activity of furo[2,3-b]pyridine-2-sulfonamide and its potential use in the treatment of viral infections.
Applications De Recherche Scientifique
Furo[2,3-b]pyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, furo[2,3-b]pyridine-2-sulfonamide has been found to possess anti-viral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
Numéro CAS |
122534-86-5 |
|---|---|
Nom du produit |
Furo[2,3-b]pyridine-2-sulfonamide |
Formule moléculaire |
C7H6N2O3S |
Poids moléculaire |
198.2 g/mol |
Nom IUPAC |
furo[2,3-b]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11) |
Clé InChI |
XLMJWANTWLMTPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
SMILES canonique |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

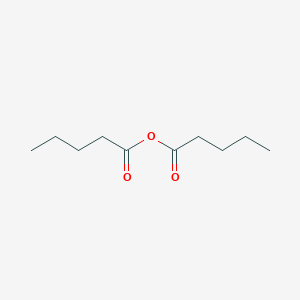
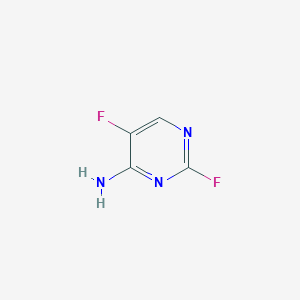
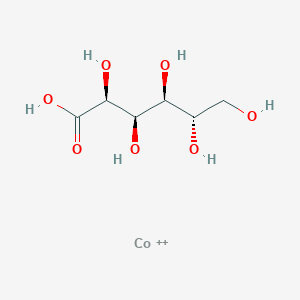
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
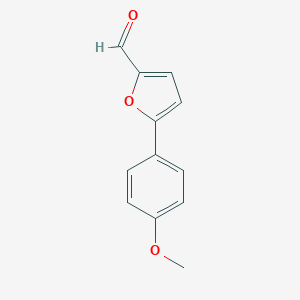
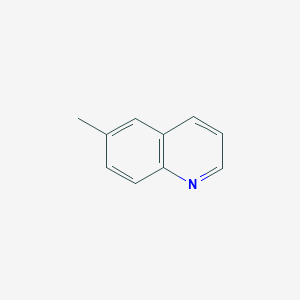
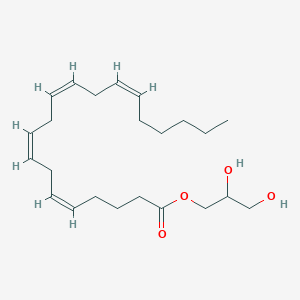
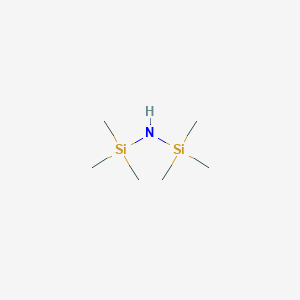
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
